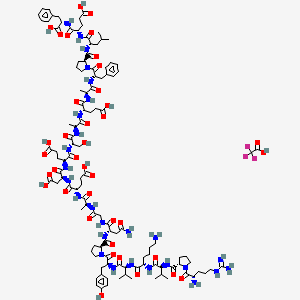
175010-18-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The compound 175010-18-1, also known as (Gly22)-Amyloid β-Protein (1-40), is a highly neurotoxic Aβ arctic mutant (E22G) that has been used to study the mechanism underlying of soluble and insoluble β-amyloid aggregation formation . Its primary target is the Amyloid-β .
Mode of Action
The compound interacts with its target, Amyloid-β, and induces aggregation. As wild-type Aβ, it preferably assembles in the presence of GM1 ganglioside . This interaction results in the formation of soluble and insoluble β-amyloid aggregates .
Biochemical Pathways
The compound affects the Amyloid-β pathway, leading to the formation of soluble and insoluble β-amyloid aggregates
Result of Action
The molecular and cellular effects of the compound’s action involve the formation of soluble and insoluble β-amyloid aggregates . These aggregates are associated with neurotoxic effects .
Preparation Methods
The compound 175010-18-1 can be synthesized using various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of specific chemicals under controlled conditions to produce the desired compound. Extraction from natural sources involves isolating the compound from plants or other organisms.
Chemical Reactions Analysis
The compound 175010-18-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts under controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound 175010-18-1 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic routes. In biology, it is used to study protein interactions and cellular processes. In medicine, it has potential therapeutic applications, particularly in the treatment of neurological diseases such as Alzheimer’s disease . Additionally, it has applications in the industry for developing new materials and environmental applications.
Comparison with Similar Compounds
The compound 175010-18-1 can be compared with other similar compounds, such as other amyloid-beta protein variants. Similar compounds include (Gly22)-Amyloid beta-protein (1-42) and (Gly22)-Amyloid beta-protein (1-38). These compounds share similar structures and biological activities but differ in their specific amino acid sequences and lengths. The uniqueness of this compound lies in its specific sequence and its potential therapeutic applications in neurological diseases .
Properties
CAS No. |
175010-18-1 |
|---|---|
Molecular Weight |
4257.8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide](/img/structure/B612764.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B612769.png)

